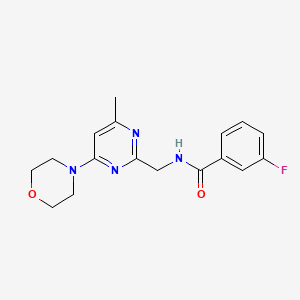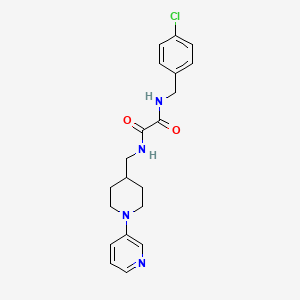![molecular formula C17H18N2O4S B2455634 N-(10-metil-11-oxo-10,11-dihidrodibenzo[b,f][1,4]oxazepin-2-il)propan-1-sulfonamida CAS No. 922009-72-1](/img/structure/B2455634.png)
N-(10-metil-11-oxo-10,11-dihidrodibenzo[b,f][1,4]oxazepin-2-il)propan-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a dibenzo[b,f][1,4]oxazepine ring system, which is further substituted with a methyl group at the 10th position and an oxo group at the 11th position.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Applications in material science, such as the development of new polymers or coatings.
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to be selective inhibitors of theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes.
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the dopamine d2 receptor, blocking the binding of dopamine and thereby inhibiting its effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward, motivation, memory, and motor control. By inhibiting the Dopamine D2 receptor, this compound could potentially affect these processes .
Pharmacokinetics
The predicted log octanol-water partition coefficient (log kow) is 498 , suggesting that the compound is likely lipophilic and may be well-absorbed in the body. The predicted boiling point is 592.47°C and the melting point is 255.79°C .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a Dopamine D2 receptor antagonist, it could potentially reduce dopamine signaling and have effects on mood, motivation, and motor control .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been found to interact with the Dopamine D2 receptor . This suggests that N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide may also interact with this receptor or other proteins in the dopamine signaling pathway.
Cellular Effects
Given its potential interaction with the Dopamine D2 receptor , it may influence cell signaling pathways related to dopamine, potentially affecting processes such as mood regulation, reward, and motor control.
Molecular Mechanism
If it does interact with the Dopamine D2 receptor as suggested , it may act as an agonist or antagonist, either activating the receptor or blocking its activation by dopamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminophenol and a suitable carboxylic acid derivative
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds, such as N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide. The uniqueness of this compound lies in its specific structural features and potential applications. Similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
This comprehensive overview provides a detailed understanding of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-10-24(21,22)18-12-8-9-15-13(11-12)17(20)19(2)14-6-4-5-7-16(14)23-15/h4-9,11,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAXJBZMQYSIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)



![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)


![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2455571.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)
![5-Methyl-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2455574.png)
